molecular formula C15H24N2OS B6355025 3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine CAS No. 1500636-48-5

3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine

Cat. No. B6355025
M. Wt: 280.4 g/mol
InChI Key: RNUVFNUIVBPJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine, also known as 3-MNE, is a synthetic organic compound with a variety of uses in scientific research. It is a derivative of morpholine and is used as a reagent for various chemical reactions. 3-MNE is a versatile compound, having been used in the synthesis of pharmaceuticals, imaging agents, and other organic compounds. It is also used as an effective catalyst in organic synthesis.

Scientific Research Applications

1. Inhibitive Performance on Carbon Steel Corrosion

  • Tertiary amines, including compounds related to 3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine, have been synthesized and tested for their ability to inhibit carbon steel corrosion. These compounds form a protective layer on the metal surface, acting as anodic inhibitors, and their effectiveness increases with concentration (Gao, Liang, & Wang, 2007).

2. Intermediate for Aurora Kinase Inhibitors

  • A study demonstrates the use of related compounds in the synthesis of intermediates for aurora kinase inhibitors. These inhibitors are significant in the treatment of various cancers (Xu et al., 2015).

3. Antiproliferative Properties

  • Research into 2-aminochromone benzo-fused derivatives, which are structurally related to 3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine, reveals their potential in inhibiting DNA synthesis and clonal growth in cancer cells, particularly HeLa cells (Roma et al., 1998).

4. Synthesis and Structure of Alkyl-substituted Compounds

  • This research involves the synthesis of ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates, which includes the use of secondary heterocyclic amines like morpholine. The study highlights the existence of these compounds in various isomeric forms (Pryadeina et al., 2007).

5. Synthesis and Biological Activity in Cancer Research

  • The synthesis and crystal structure analysis of compounds structurally similar to 3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine have been explored, showing significant inhibition on the proliferation of various cancer cell lines (Lu et al., 2017).

6. Development of Cytotoxic Agents

  • Compounds related to 3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine have been synthesized and evaluated as cytotoxic agents against breast cancer cells. These studies indicate their potential as more effective and less toxic alternatives to current treatments (Bayanati et al., 2021).

properties

IUPAC Name

3-morpholin-4-yl-N-(2-phenylsulfanylethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c1-2-5-15(6-3-1)19-14-8-16-7-4-9-17-10-12-18-13-11-17/h1-3,5-6,16H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUVFNUIVBPJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholino-N-(2-(phenylthio)ethyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Dub, BL Scott, JC Gordon - Organometallics, 2015 - ACS Publications
We introduce ENENES, a new family of air-stable and low-cost NNS ligands bearing NH functionalities of the general formula E(CH 2 ) m NH(CH 2 ) n SR, where E is selected from −NC …
Number of citations: 51 pubs.acs.org

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